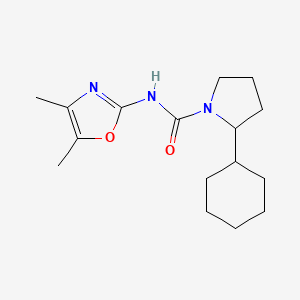![molecular formula C16H22N4O3 B7535560 2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide](/img/structure/B7535560.png)
2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide, also known as CP-122,721, is a synthetic compound that belongs to the class of prolyl endopeptidase inhibitors. It has been extensively studied for its potential therapeutic applications in the treatment of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Mecanismo De Acción
2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide works by inhibiting the activity of prolyl endopeptidase, an enzyme that breaks down neuropeptides involved in the regulation of mood, cognition, and inflammation. By inhibiting this enzyme, 2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide increases the levels of these neuropeptides, leading to improved cognitive function and reduced neuroinflammation.
Biochemical and Physiological Effects:
2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of neuropeptides such as substance P and neuropeptide Y, which are involved in the regulation of mood and cognition. It has also been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide for lab experiments is its specificity for prolyl endopeptidase. This allows researchers to study the effects of inhibiting this enzyme without interfering with other pathways. However, one of the limitations of 2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of 2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide. One direction is the development of more potent and selective prolyl endopeptidase inhibitors based on the structure of 2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide. Another direction is the investigation of the effects of 2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide in combination with other drugs for the treatment of neurological disorders. Finally, the clinical development of 2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide for the treatment of Alzheimer's disease and other neurological disorders is an important future direction.
Métodos De Síntesis
The synthesis of 2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide involves the reaction of 3-(2-oxopyrrolidin-1-yl)benzoic acid with N-(3-aminopropyl)-N-(2-carboxyethyl)amine in the presence of coupling reagents. The resulting intermediate is then converted to the final product through a series of deprotection and coupling reactions.
Aplicaciones Científicas De Investigación
2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide has been widely studied for its potential therapeutic applications in the treatment of neurological disorders. In preclinical studies, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. It has also been shown to have antidepressant effects in animal models of depression.
Propiedades
IUPAC Name |
2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-10(18-15(22)11(2)19-16(17)23)12-5-3-6-13(9-12)20-8-4-7-14(20)21/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,18,22)(H3,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXLOXAECWIHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCCC2=O)NC(=O)C(C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide](/img/structure/B7535489.png)
![4,5-Dichloro-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B7535496.png)




![3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile](/img/structure/B7535529.png)


![5-methyl-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535563.png)

![(1-Benzylpiperidin-4-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7535590.png)
![1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol](/img/structure/B7535599.png)